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molecular formula C12H27NOSi B8131165 Tert-butyl-dimethyl-(3-piperidylmethoxy)silane

Tert-butyl-dimethyl-(3-piperidylmethoxy)silane

Cat. No. B8131165
M. Wt: 229.43 g/mol
InChI Key: LGRNCIPHZAOULB-UHFFFAOYSA-N
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Patent
US07902367B2

Procedure details

10% palladium on activated carbon (1.32 g) was added to 1-(benzyloxycarbonyl)-3-(tert-butyldimethylsilyloxymethyl)piperidine (13.2 g, 36.3 mmol) in methanol (130 mL). The mixture was stirred at room temperature for 1 hour in a hydrogen atmosphere. Subsequently, the mixture was filtered through Celite, followed by evaporation of the solvent to give 7.96 g (96%) of the desired compound as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(benzyloxycarbonyl)-3-(tert-butyldimethylsilyloxymethyl)piperidine
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
1.32 g
Type
catalyst
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][O:18][Si:19]([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20])[CH2:12]1)=O)C1C=CC=CC=1.[H][H]>[Pd].CO>[Si:19]([O:18][CH2:17][CH:13]1[CH2:14][CH2:15][CH2:16][NH:11][CH2:12]1)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
1-(benzyloxycarbonyl)-3-(tert-butyldimethylsilyloxymethyl)piperidine
Quantity
13.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)CO[Si](C)(C)C(C)(C)C
Name
Quantity
1.32 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
130 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Subsequently, the mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.96 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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